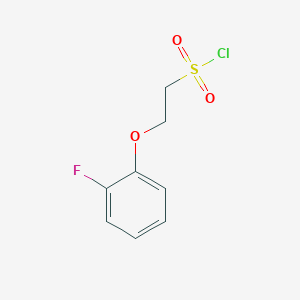![molecular formula C14H17N3O3 B1396386 5-(tert-Butyloxycarbonyamino)methyl-3-phenyl-[1,2,4]oxadiazole CAS No. 1053656-50-0](/img/structure/B1396386.png)
5-(tert-Butyloxycarbonyamino)methyl-3-phenyl-[1,2,4]oxadiazole
Descripción general
Descripción
tert-Butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyloxycarbonyamino)methyl-3-phenyl-[1,2,4]oxadiazole typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole precursor. One common method involves the use of tert-butylamidoxime and an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(tert-Butyloxycarbonyamino)methyl-3-phenyl-[1,2,4]oxadiazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological macromolecules in specific ways.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyloxycarbonyamino)methyl-3-phenyl-[1,2,4]oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and the phenyl group play crucial roles in binding to these targets, influencing their activity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the oxadiazole ring.
tert-Butyl 3-bromopropylcarbamate: Another related compound with a different substituent on the carbamate group.
Uniqueness: The presence of the 1,2,4-oxadiazole ring in 5-(tert-Butyloxycarbonyamino)methyl-3-phenyl-[1,2,4]oxadiazole distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)19-13(18)15-9-11-16-12(17-20-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVMTRTQWCQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


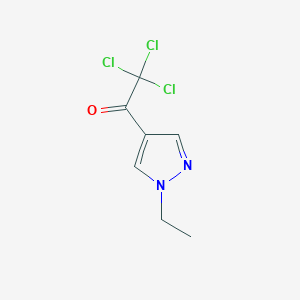
![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)
![[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1396309.png)
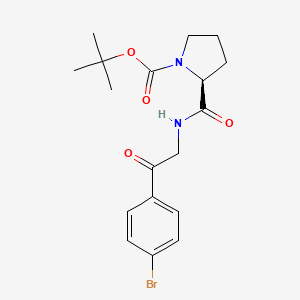
![5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1396312.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)
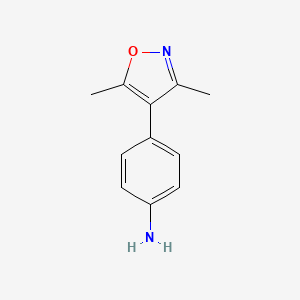
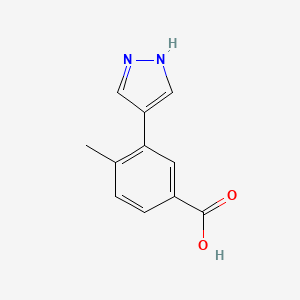
![[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1396320.png)
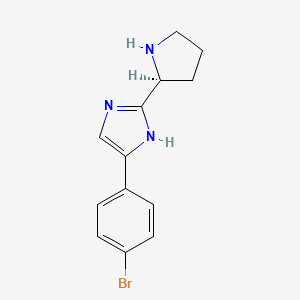
![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)

